![molecular formula C11H8ClNO2 B2739854 Methyl 8-chloroquinoline-3-carboxylate CAS No. 141111-59-3](/img/structure/B2739854.png)
Methyl 8-chloroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .Chemical Reactions Analysis
The reactions of several 2-chloroquinoline-3-carboxylate esters with propargyl alcohol and a secondary amine in the presence of palladium catalyst leads to the formation of new alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate derivatives .Physical And Chemical Properties Analysis
“Methyl 8-chloroquinoline-3-carboxylate” has a molecular weight of 221.64 . It is a powder with a melting point of 127-128 degrees Celsius . The storage temperature is room temperature .Scientific Research Applications
Antibacterial Activity
Methyl 8-chloroquinoline-3-carboxylate has been investigated for its antibacterial potential. Researchers have explored its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound’s mechanism of action involves disrupting bacterial cell membranes or inhibiting essential enzymes. Further studies are needed to optimize its antibacterial properties and evaluate its safety profile .
Antimalarial Properties
Quinoline derivatives, including 8-chloroquinoline-3-carboxylate, have shown promise as antimalarial agents. These compounds interfere with the parasite’s heme detoxification process, leading to parasite death. Researchers continue to explore their effectiveness against drug-resistant strains of Plasmodium falciparum, the causative agent of malaria .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Methyl 8-chloroquinoline-3-carboxylate has been studied for its anti-inflammatory potential. It may modulate inflammatory pathways, making it a candidate for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .
Anticancer Activity
Quinoline derivatives have attracted attention as potential anticancer agents. Methyl 8-chloroquinoline-3-carboxylate may inhibit cancer cell growth by interfering with DNA replication or promoting apoptosis. Researchers are investigating its selectivity against different cancer cell lines and exploring combination therapies .
Neuroprotective Effects
The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. Some studies suggest that quinoline-based compounds, including 8-chloroquinoline-3-carboxylate, exhibit neuroprotective properties. They may enhance neuronal survival, reduce oxidative damage, and modulate neurotransmitter systems .
Synthetic Applications
Beyond biological activities, researchers have explored the synthetic utility of 8-chloroquinoline-3-carboxylate. It serves as a versatile building block for constructing more complex quinoline-based molecules. Reactions involving this compound can lead to novel heterocyclic systems with diverse properties .
Safety and Hazards
“Methyl 8-chloroquinoline-3-carboxylate” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Methyl 8-chloroquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to exhibit a wide range of biological and pharmacological properties . The primary targets of quinoline derivatives are often bacterial cells, where they exhibit antibacterial activity .
Mode of Action
Quinoline derivatives are known to interact with bacterial cells, leading to their inhibition or death
Biochemical Pathways
Given the antibacterial activity of quinoline derivatives, it is likely that the compound affects pathways essential for bacterial growth and survival . The downstream effects of this disruption could include the inhibition of bacterial replication and the death of bacterial cells.
Result of Action
The result of Methyl 8-chloroquinoline-3-carboxylate’s action is likely the inhibition of bacterial growth and potentially the death of bacterial cells, given the antibacterial activity of quinoline derivatives . The molecular and cellular effects of this action would depend on the specific bacterial species and the concentration of the compound.
properties
IUPAC Name |
methyl 8-chloroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-5-7-3-2-4-9(12)10(7)13-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPSQABGOWWQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141111-59-3 |
Source
|
Record name | methyl 8-chloroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.